(2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid: is a chemical compound with the molecular formula C15H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group, a methyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Cbz Protection: The carbobenzyloxy (Cbz) group is introduced to protect the nitrogen atom in the piperidine ring. This is typically achieved using benzyl chloroformate in the presence of a base such as sodium carbonate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The Cbz protecting group can be removed through hydrogenolysis, and the nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrogenolysis of the Cbz group is typically carried out using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving piperidine derivatives.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability and protection to the nitrogen atom, allowing the compound to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- trans-1-Cbz-2-ethyl-piperidine-3-carboxylic acid
- trans-1-Cbz-2-propyl-piperidine-3-carboxylic acid
Uniqueness:
- Methyl Group: The presence of the methyl group in (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid provides unique steric and electronic properties compared to its ethyl and propyl analogs.
- Cbz Protection: The Cbz group offers a stable protecting group for the nitrogen atom, making it suitable for various synthetic applications.
Properties
IUPAC Name |
(2S,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCOVXZKKNSHFI-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.